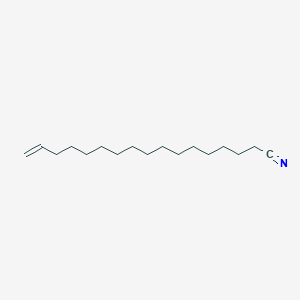

Heptadec-16-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

118625-58-4 |

|---|---|

Molecular Formula |

C17H31N |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

heptadec-16-enenitrile |

InChI |

InChI=1S/C17H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-16H2 |

InChI Key |

BGNQYZIASUSURB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCC#N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations of Heptadec 16 Enenitrile

Chemical Synthesis Approaches to Heptadec-16-enenitrile

The chemical synthesis of heptadec-16-enenitrile can be achieved through various routes, often involving the construction of the C17 backbone with a terminal double bond, followed by the introduction of the nitrile functional group.

Multi-step Organic Synthesis Pathways Involving Heptadec-16-enyl Intermediates

Multi-step synthesis is a common strategy for preparing complex organic molecules like heptadec-16-enenitrile. These pathways often begin with the construction of a suitable precursor containing the 17-carbon chain and a terminal double bond. For instance, (R,R)-1,2,4-Trihydroxy-16-heptadecene, also known as avocadene, can serve as a critical intermediate. This compound, with its 17-carbon chain and a terminal double bond, provides a foundational structure for further modification. The synthesis of such intermediates often involves multiple reaction steps, including carbon-carbon bond-forming reactions to build the long aliphatic chain.

Another approach involves the use of ω-haloalk-1-enes as starting materials. google.com For example, a terminal halogen on a long-chain alkene can be replaced by a desired functional group, and the chain can be further elongated. google.com The synthesis of related compounds, such as 2-heptadec-16'-enylthiophene, has been demonstrated through such multi-step sequences. google.com These heptadec-16-enyl intermediates can then be converted to the target nitrile.

Functional Group Interconversions for Nitrile Formation (e.g., from Methanesulfonates)

A key step in the synthesis of heptadec-16-enenitrile is the introduction of the nitrile group. This is often accomplished through functional group interconversion, a fundamental strategy in organic synthesis. slideserve.comvanderbilt.edukashanu.ac.ir One effective method is the nucleophilic substitution of a good leaving group, such as a sulfonate ester, with a cyanide anion. vanderbilt.edu

The conversion of an alcohol to a nitrile typically involves a two-step process. First, the alcohol is converted into a better leaving group. Methanesulfonates (mesylates) and toluenesulfonates (tosylates) are commonly used for this purpose. slideserve.comvanderbilt.edu The reaction of the corresponding heptadec-16-en-1-ol with methanesulfonyl chloride or tosyl chloride in the presence of a base would yield the corresponding sulfonate ester. slideserve.com

In the second step, the sulfonate ester is treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. vanderbilt.edu The use of a crown ether can enhance the nucleophilicity of the cyanide anion. vanderbilt.edu This displacement reaction replaces the sulfonate group with a nitrile group, yielding heptadec-16-enenitrile.

Alternatively, alkyl halides can also serve as precursors for nitrile synthesis via nucleophilic substitution with cyanide. vanderbilt.eduacs.org

Chemo-Enzymatic and Biocatalytic Synthesis of Heptadec-16-enenitrile Precursors and Analogues

The integration of biological catalysts, such as enzymes and whole-cell systems, with chemical reactions offers sustainable and selective routes for synthesizing complex molecules.

Whole-Cell Cascade Reactions for Aliphatic Amines and Esters from Fatty Acids

While direct biocatalytic synthesis of heptadec-16-enenitrile is not widely reported, related long-chain aliphatic molecules can be synthesized using whole-cell cascade reactions. These systems can convert fatty acids into valuable precursors like aliphatic amines and esters. For instance, engineered microbial cells can be used to perform multi-step transformations in a single pot. An example is the conversion of fatty acids to ω-hydroxy fatty acid methyl esters (FAMEs) and subsequently to the corresponding acetate (B1210297) esters using a cascade of enzymes. tudelft.nl

Furthermore, the synthesis of chiral aliphatic amines from alkynes has been achieved through a chemo-enzymatic cascade involving gold-catalyzed hydration followed by amine dehydrogenase-catalyzed reductive amination. acs.org This approach has proven effective for producing long-chain aliphatic amines. acs.org Such biocatalytic systems demonstrate the potential for producing functionalized long-chain hydrocarbons that could serve as precursors to heptadec-16-enenitrile.

Enzyme-Mediated Conversions in Long-Chain Molecule Synthesis

Enzymes, particularly lipases and peroxygenases, are powerful tools for the synthesis and modification of long-chain molecules due to their high selectivity and ability to function under mild conditions. mdpi.commdpi.com

Unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes, including those with chain lengths up to C20. mdpi.com This reaction introduces an epoxide group at the terminal double bond, which can be a versatile handle for further chemical modifications. mdpi.com Although this specific reaction does not directly yield a nitrile, the resulting epoxide could be a key intermediate in a synthetic route towards heptadec-16-enenitrile derivatives.

Lipases are widely used for the synthesis of esters from long-chain fatty acids and alcohols. nih.gov For example, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is an efficient biocatalyst for the esterification of fatty acids. nih.govrsc.org While this is not a direct route to nitriles, the ability of enzymes to selectively modify long-chain fatty acids highlights their potential in the synthesis of precursors for heptadec-16-enenitrile.

| Enzyme Type | Substrate Type | Product Type | Potential Relevance to Heptadec-16-enenitrile Synthesis |

| Unspecific Peroxygenases (UPOs) | Long-chain terminal alkenes | Terminal epoxides, alkenols | Creation of functionalized intermediates from heptadec-16-ene. mdpi.com |

| Lipases (e.g., Novozym 435) | Fatty acids and alcohols/amines | Esters, Amides | Synthesis of long-chain precursors and analogues. nih.govrsc.orgsci-hub.se |

| Amine Dehydrogenases (AmDH) | Ketones | Chiral amines | Potential for creating chiral amine precursors from a ketone derivative of the heptadecane (B57597) chain. acs.org |

Derivatization Reactions and Synthetic Modifications of Heptadec-16-enenitrile

The terminal double bond and the nitrile group in heptadec-16-enenitrile are both reactive sites that can be targeted for various derivatization reactions to create a range of new molecules.

The terminal alkene can undergo a variety of addition reactions. For example, epoxidation, as previously mentioned, would yield an oxirane ring that can be opened by various nucleophiles. mdpi.com Hydroboration-oxidation would lead to the corresponding terminal alcohol, while ozonolysis would cleave the double bond to produce an aldehyde.

The nitrile group can also be transformed into other functional groups. Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, would yield the corresponding primary amine, octadec-17-en-1-amine. imperial.ac.uk Acid- or base-catalyzed hydrolysis of the nitrile would produce heptadec-16-enoic acid.

Furthermore, heterocyclic compounds can be synthesized from fatty acid derivatives. For example, fatty acid hydrazides can be converted into 1,3,4-oxadiazoles or 1,3,4-selenadiazoles. researchgate.netarabjchem.org While starting from heptadec-16-enoic acid (derived from the nitrile), one could potentially synthesize novel heterocyclic compounds bearing the C17 alkenyl chain. The synthesis of 5-heptadec-8-enyl substituted 4-amino-1,2,4-triazole-3-thiol (B7722964) and 1,3,4-oxadiazole-2-thione from (Z)-octadec-9-enoic acid has been reported, demonstrating the feasibility of such transformations. researchgate.netrsc.org

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Terminal Alkene | Epoxidation | Peroxy acids, UPOs | Epoxide |

| Terminal Alkene | Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol |

| Terminal Alkene | Ozonolysis | 1. O3, 2. DMS or Zn/H2O | Aldehyde |

| Nitrile | Reduction | LiAlH4, Catalytic Hydrogenation | Primary Amine imperial.ac.uk |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Carboxylic Acid (from nitrile) | Cyclization with Hydrazides | POCl3 | 1,3,4-Oxadiazole researchgate.net |

Synthesis of Nitrile-Terminated Alkanethiols for Self-Assembly Applications

The ability of alkanethiols to form highly ordered self-assembled monolayers (SAMs) on gold surfaces has positioned them as fundamental components in nanoscience and nanotechnology. The terminal group of the alkanethiol plays a crucial role in determining the surface properties of the resulting SAM. Nitrile-terminated SAMs are of particular interest due to the nitrile group's significant dipole moment, which can modulate surface energy and wettability.

A general and effective strategy for the synthesis of nitrile-terminated alkanethiols involves a multi-step sequence starting from ω-bromoalcohols or lactones. This methodology can be adapted for the synthesis of a C17 nitrile-terminated alkanethiol, a derivative of Heptadec-16-enenitrile. The synthetic pathway typically commences with the conversion of a suitable precursor to a long-chain bromoalkene. For instance, a long-chain ω-bromoalcohol can be protected and then subjected to chain extension via coupling with a Grignard reagent containing a terminal alkene.

Subsequent conversion of the terminal alkene in a molecule like Heptadec-16-enenitrile to a thiol group, while preserving the nitrile functionality, is a key transformation. A common approach involves the anti-Markovnikov addition of a thiolating agent, such as thioacetic acid, to the double bond, often initiated by a radical initiator like azobisisobutyronitrile (AIBN). The resulting thioacetate (B1230152) can then be hydrolyzed under basic or acidic conditions to yield the desired alkanethiol.

An alternative and frequently employed method for creating the thiol functionality involves the reaction of a terminal alkene with a thiolating agent in the presence of a phosphite (B83602) radical initiator. This hydrothiolation reaction proceeds with high regioselectivity for the anti-Markovnikov product, affording the terminal thiol.

The resulting nitrile-terminated alkanethiols can then be used to form SAMs on gold substrates. The assembly process typically involves the immersion of a clean gold surface into a dilute solution of the alkanethiol in a suitable solvent, such as ethanol. The sulfur atom of the thiol group chemisorbs onto the gold surface, leading to the spontaneous formation of a densely packed, ordered monolayer.

The properties of these nitrile-terminated SAMs have been extensively studied using a variety of surface-sensitive techniques, including ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS). These studies have revealed that the nitrile-terminated monolayers exhibit distinct properties compared to their methyl-terminated counterparts. For example, the presence of the polar nitrile group generally leads to a more hydrophilic surface, as evidenced by lower water contact angles. The packing density and orientation of the alkyl chains within the SAM can also be influenced by the terminal functionality.

Table 1: Comparison of Surface Properties of Nitrile-Terminated and Methyl-Terminated Alkanethiol SAMs

| Terminal Group | Water Contact Angle (θ) | Surface Energy (mN/m) |

| -CN | ~70° | ~40 |

| -CH₃ | ~110° | ~20 |

Note: The values presented are approximate and can vary depending on the specific chain length and measurement conditions.

Exploration of Derivatives as Scaffolds for Bioactive Molecules

The structural features of Heptadec-16-enenitrile, namely its long lipophilic alkyl chain and its reactive terminal functionalities, make it an intriguing scaffold for the development of novel bioactive molecules. The alkenyl nitrile moiety is a recognized structural motif in a number of biologically active compounds and serves as a versatile synthetic handle for the introduction of diverse chemical functionalities. researchgate.netnih.gov

The terminal double bond and the nitrile group offer orthogonal chemical reactivity, allowing for selective modifications to build molecular complexity. The alkene can participate in a wide array of reactions, including:

Epoxidation: Formation of an epoxide ring, which can then be opened by various nucleophiles to introduce new functional groups.

Diels-Alder Cycloaddition: Construction of cyclic systems, providing access to more rigid and conformationally constrained molecular architectures.

Heck and Suzuki Couplings: Carbon-carbon bond formation to attach aryl or other unsaturated moieties.

Click Chemistry: For example, via thiol-ene reactions to conjugate with other molecules.

The nitrile group is also a versatile functional group that can be transformed into several other important functionalities, such as:

Amines: Reduction of the nitrile yields a primary amine, a common functional group in many bioactive molecules that can participate in hydrogen bonding and salt formation.

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, another key functional group for interacting with biological targets.

Tetrazoles: Cycloaddition of azides to the nitrile group forms a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

The "late-stage functionalization" of complex, bioactive molecules with alkenyl nitrile groups is an emerging strategy in drug discovery. rsc.orgsemanticscholar.org This approach allows for the rapid generation of a library of analogues with diverse properties from a common advanced intermediate. Heptadec-16-enenitrile and its derivatives could serve as valuable building blocks in such strategies, enabling the exploration of chemical space around a particular pharmacophore.

Table 2: Potential Bioactive Scaffolds from Heptadec-16-enenitrile Derivatives

| Derivative Functional Group | Potential Application | Rationale |

| Long-chain amino alcohol | Antifungal/Antimicrobial agents | The lipophilic tail can disrupt fungal cell membranes, while the amino alcohol headgroup can interact with specific cellular targets. |

| Fatty acid amide conjugates | Enzyme inhibitors | The long alkyl chain can anchor the molecule in the active site of an enzyme, while the amide and other functionalities can interact with key residues. |

| Tetrazole-terminated lipid | G-protein coupled receptor (GPCR) ligands | The lipid tail can embed in the cell membrane, presenting the tetrazole headgroup to the receptor binding pocket. |

While the direct application of Heptadec-16-enenitrile as a scaffold for currently marketed drugs is not established, its structural motifs and chemical reactivity are highly relevant to the principles of modern medicinal chemistry. The exploration of its derivatives represents a promising avenue for the discovery of new therapeutic agents with tailored properties.

Mechanistic Investigations of Heptadec 16 Enenitrile in Biological Systems

Role as a Chemical Messenger or Metabolite Precursor

The structure of Heptadec-16-enenitrile, featuring a long hydrocarbon tail and a terminal nitrile group, suggests potential involvement in signaling pathways or as a building block in metabolic processes, particularly in organisms that produce a variety of long-chain fatty acid derivatives.

Involvement in Organismal Metabolism (e.g., Nematode Metabolites)

Nematodes are known to utilize a complex language of chemical signals, primarily from a class of molecules called ascarosides, to regulate their development, behavior, and social interactions. mdpi.comresearchgate.net These ascarosides are typically composed of the dideoxysugar ascarylose (B1226638) linked to a fatty-acid-like side chain. researchgate.net While Heptadec-16-enenitrile itself has not been identified as a primary nematode pheromone, the metabolic pathways that produce the diverse fatty-acid-like side chains of ascarosides are of interest. Nematodes possess the enzymatic machinery for de novo synthesis of long-chain polyunsaturated fatty acids, a capability not universally present in all animals. frontiersin.org This suggests a sophisticated and adaptable fatty acid metabolism that could potentially be a source for a variety of functionalized lipids.

The biosynthesis of long-chain aliphatic nitriles in some bacteria is known to start from fatty acids, which are converted to their corresponding amides and subsequently dehydrated. nih.govmdpi.com It is conceivable that a similar pathway could exist in nematodes, utilizing precursors from their active fatty acid metabolism. The structural similarity of Heptadec-16-enenitrile to fatty acids found in nematodes, such as various heptadecenoic acids, hints at a potential metabolic relationship. researchgate.netmdpi.com For instance, (2E,16R)-16-hydroxyheptadec-2-enoic acid is a known component of an ascaroside in Caenorhabditis elegans, indicating that C17 fatty acid chains are part of the metabolic repertoire of these organisms. ebi.ac.uk

Substrate or Product in Defined Biochemical Reactions

While specific biochemical reactions involving Heptadec-16-enenitrile are not yet documented, the chemical nature of the nitrile group and the long aliphatic chain allows for predictions of its potential transformations. The nitrile group can be enzymatically hydrolyzed to a carboxylic acid, yielding heptadec-16-enoic acid, or to an amide. thieme-connect.com Conversely, as seen in some bacteria, it could be the product of fatty amide dehydration. nih.govmdpi.com The terminal double bond is also a site for potential enzymatic modification, such as epoxidation or hydration.

Given that long-chain fatty acids are activated to acyl-CoA esters to participate in metabolic pathways, it is plausible that if Heptadec-16-enenitrile were to be integrated into fatty acid metabolism, it would first be converted to its corresponding fatty acid, heptadec-16-enoic acid. wjgnet.com This acid could then be a substrate for enzymes of beta-oxidation or be incorporated into more complex lipids.

Biological Activities of Structurally Related Long-Chain Compounds

The biological effects of molecules structurally analogous to Heptadec-16-enenitrile, such as other long-chain nitriles and fatty acid derivatives, offer valuable insights into its potential bioactivities.

Modulation of Fatty Acid Metabolism and Related Pathways

Long-chain fatty acids and their derivatives are key regulators of lipid metabolism. jax.org They can act as signaling molecules and are known to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which control the expression of genes involved in lipid homeostasis. nih.gov Parasitic nematodes, for instance, release fatty acid- and retinol-binding (FAR) proteins that are thought to sequester host lipids, thereby interfering with host lipid signaling and immune responses. nih.gov This highlights the importance of fatty acid dynamics in host-parasite interactions.

The metabolism of very long-chain fatty acids (VLCFAs) is crucial for various physiological functions, and mutations in the enzymes involved can lead to a range of diseases. nih.gov The introduction of an exogenous long-chain molecule like Heptadec-16-enenitrile, or its metabolic products, could potentially influence these pathways by competing for enzymes or by acting as a signaling molecule itself.

Antimicrobial Potential of Analogous Fatty Acid Derivatives

A growing body of evidence suggests that long-chain aliphatic compounds possess significant antimicrobial properties. Long-chain fatty alcohols, for example, have shown antibacterial activity against Staphylococcus aureus, with the effectiveness being dependent on the chain length. nih.gov Similarly, N,N-disubstituted amides of long-chain fatty acids exhibit a broad spectrum of antimicrobial activity against bacteria, yeasts, and molds. nih.gov

More directly relevant, long-chain aliphatic nitriles produced by bacteria such as Pseudomonas and Micromonospora have demonstrated antimicrobial activity, including against multi-resistant Staphylococcus aureus strains. nih.gov The antimicrobial effect of such lipophilic compounds is often attributed to their ability to disrupt the integrity of the microbial cell membrane.

Below is a table summarizing the antimicrobial activities of some long-chain fatty acid derivatives.

| Compound Class | Organism(s) | Observed Effect | Reference(s) |

| Long-chain Aliphatic Nitriles | Multi-resistant Staphylococcus aureus | Antimicrobial activity | nih.gov |

| Long-chain Fatty Alcohols | Staphylococcus aureus | Bactericidal and membrane-damaging activity | nih.gov |

| N,N-disubstituted Fatty Amides | Bacteria, Yeasts, Molds | Broad-spectrum antimicrobial activity | nih.gov |

| Dendritic Tricarboxylato Amphiphiles | MRSA, C. albicans, M. smegmatis | Antimicrobial activity, with longer chains being more effective | oup.com |

Cellular and Molecular Interactions

The physical and chemical properties of Heptadec-16-enenitrile, particularly its long, hydrophobic carbon chain, strongly suggest that its primary mode of interaction at the cellular level would be with lipid membranes. The long aliphatic tail would facilitate its insertion into the lipid bilayer, potentially altering membrane fluidity and the function of membrane-associated proteins.

The nitrile group, while less reactive than a carboxylic acid or alcohol, possesses a dipole moment and can participate in hydrogen bonding as an acceptor. This could enable specific interactions with membrane proteins or the polar head groups of phospholipids. Computational studies on structurally related long-chain unsaturated nitriles have suggested that they can interact effectively with proteins, indicating their potential as therapeutic agents. The ability of such molecules to influence membrane dynamics is a crucial aspect of their cellular and molecular interactions.

The uptake of long-chain fatty acids into cells is mediated by both passive diffusion and protein transporters. nih.gov It is likely that a lipophilic molecule like Heptadec-16-enenitrile would cross cell membranes primarily through passive diffusion, driven by its high hydrophobicity. Once inside the cell, it could potentially interact with fatty acid binding proteins (FABPs), which are responsible for the intracellular transport of lipids. nih.gov

Cutting Edge Analytical Methodologies for Heptadec 16 Enenitrile Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Heptadec-16-enenitrile, enabling its separation from complex mixtures and its precise quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide powerful tools for researchers.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like Heptadec-16-enenitrile. thermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio of the resulting ions. thermofisher.commdpi.com

For long-chain nitriles, the analysis often begins with vaporization of the sample in a heated injector. The molecules are then carried by an inert gas through a capillary column. thermofisher.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Due to the polarity of the nitrile group, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, although direct analysis is also possible. lumirlab.com

Once separated, the Heptadec-16-enenitrile molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. High-resolution GC-MS systems can provide highly accurate mass measurements, which aids in the unambiguous identification of the compound by determining its elemental composition. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for Heptadec-16-enenitrile

| Fragment (m/z) | Proposed Ion Structure | Significance |

| 249 | [C₁₇H₃₁N]⁺ | Molecular Ion (M⁺) |

| 248 | [C₁₇H₃₀N]⁺ | Loss of a hydrogen atom |

| Various clusters | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ]⁺ | Aliphatic chain fragments |

| 41 | [C₃H₅]⁺ / [C₂H₃N]⁺ | Allyl cation / Acetonitrile (B52724) fragment |

This table is predictive and based on common fragmentation patterns of long-chain unsaturated nitriles.

High-performance liquid chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds, making it an excellent alternative or complement to GC-MS for the analysis of Heptadec-16-enenitrile, especially within complex biological or reaction matrices. mdpi.com When coupled with a quadrupole time-of-flight (QTOF) mass spectrometer, it provides high-resolution and accurate mass data, enabling both quantification and confident identification of compounds. chromatographyonline.comuobasrah.edu.iq

In this method, a liquid mobile phase carries the sample through a column packed with a stationary phase. For a molecule like Heptadec-16-enenitrile, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. chromatographyonline.com The separation is based on the differential partitioning of the analyte between the two phases.

The eluent from the HPLC column is then introduced into the QTOF-MS. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method that typically keeps the molecular ion intact. magritek.com The QTOF analyzer offers high mass accuracy and resolution, which is crucial for distinguishing between compounds with very similar masses in a complex mixture. mdpi.commagritek.com This capability is invaluable for metabolomics studies or for analyzing the purity of synthesized Heptadec-16-enenitrile.

Table 2: HPLC-QTOF-MS Analytical Parameters for Long-Chain Nitriles

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | Elution of compounds with varying polarities |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺ |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution, accurate mass measurement |

| Detection | Full Scan MS and Tandem MS (MS/MS) | Identification and structural confirmation |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural elucidation of Heptadec-16-enenitrile, providing information on its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules like Heptadec-16-enenitrile. thermofisher.com By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular structure. sbq.org.brrsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). For Heptadec-16-enenitrile, distinct signals would be expected for the vinyl protons, the protons adjacent to the nitrile group, and the long aliphatic chain protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Heptadec-16-enenitrile

| Atom(s) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H-17 (CH₂) | 4.90 - 5.05 | - |

| H-16 (CH) | 5.75 - 5.90 | 139 |

| C-17 (CH₂) | - | 114 |

| C-15 (CH₂) | 2.00 - 2.10 | 33-34 |

| C-2 (CH₂) | 2.30 - 2.40 | 25-26 |

| C-3 to C-14 (CH₂) | 1.20 - 1.40 | 28-30 |

| C-1 (CN) | - | 119-121 |

| H-2 (CH₂) | 2.30 - 2.40 | - |

| H-3 to H-15 (CH₂) | 1.20 - 1.65 | - |

Predicted values are based on standard chemical shift tables and data for similar long-chain unsaturated compounds. Solvent: CDCl₃.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. uobabylon.edu.iqnih.gov For Heptadec-16-enenitrile, these techniques are excellent for confirming the presence of the key nitrile (C≡N) and alkene (C=C) functionalities.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. mdpi.com The C≡N triple bond stretch in aliphatic nitriles gives rise to a sharp, medium-intensity absorption in a relatively clean region of the spectrum, typically around 2240-2260 cm⁻¹. aimspress.com The C=C double bond stretch appears around 1640-1680 cm⁻¹, and the vinylic C-H stretch occurs above 3000 cm⁻¹. lumirlab.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov The selection rules for Raman are different from IR, and for symmetrical, non-polar bonds, Raman can provide a stronger signal. The C≡N and C=C stretching vibrations are also Raman active and their detection can corroborate the IR data.

Table 4: Characteristic Vibrational Frequencies for Heptadec-16-enenitrile

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | 2240 - 2260 | Medium, Sharp (IR); Strong (Raman) |

| Alkene (C=C) | Stretch | 1640 - 1650 | 1640 - 1650 | Medium to Weak (IR); Strong (Raman) |

| Vinylic C-H | Stretch | 3075 - 3090 | 3075 - 3090 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. acs.orgmdpi.com This methodology is particularly relevant when Heptadec-16-enenitrile is used to functionalize surfaces, for example, in the creation of self-assembled monolayers (SAMs).

XPS works by irradiating a surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. chromatographyonline.com

For a surface modified with Heptadec-16-enenitrile, XPS can confirm the presence of the molecule by detecting the signals for carbon (C 1s) and nitrogen (N 1s). The high-resolution N 1s spectrum is particularly diagnostic, showing a peak at a binding energy characteristic of a nitrile nitrogen (~400 eV). The C 1s spectrum can be deconvoluted to show components corresponding to the aliphatic carbon chain, carbon adjacent to the nitrile, and the carbons of the alkene group. XPS can also provide quantitative information about the surface coverage and packing density of the molecules.

Table 5: Expected XPS Binding Energies for a Heptadec-16-enenitrile Monolayer

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N 1s | -C≡N | ~400.1 |

| C 1s | C-C, C-H (aliphatic chain) | ~284.8 - 285.0 |

| C 1s | C-CN | ~286.0 - 286.5 |

| C 1s | C=C (alkene) | ~284.5 - 284.8 |

Binding energies are referenced to the Au 4f₇/₂ peak at 84.0 eV for a monolayer on a gold substrate and can vary slightly based on surface conditions.

Advanced Sample Preparation and Derivatization for Analytical Studies

The accurate quantification and characterization of Heptadec-16-enenitrile in various research contexts hinge on meticulous sample preparation. Due to its specific chemical nature—a long aliphatic chain with a terminal double bond and a nitrile functional group—it often exists in complex biological or chemical matrices. Isolating it from interfering substances and modifying it for enhanced analytical sensitivity are critical preliminary steps. Advanced methodologies in derivatization and extraction are therefore indispensable for reliable research outcomes.

Derivatization Strategies for Enhanced Detection (e.g., Methyl Esters, Trimethylsilyl (B98337) Derivatives)

Derivatization in the context of gas chromatography (GC) analysis serves to modify an analyte to improve its analytical characteristics. weber.huresearch-solution.com The primary goals are to increase the volatility and thermal stability of the compound, reduce its polarity to minimize peak tailing, and enhance the response of a specific detector. gcms.czresearchgate.net For a long-chain nitrile like Heptadec-16-enenitrile, these strategies are crucial for successful GC-Mass Spectrometry (GC-MS) analysis.

Methyl Ester Formation

While the nitrile group itself is relatively stable, its conversion to a corresponding methyl ester via hydrolysis and subsequent esterification can be an effective strategy. This transformation replaces the polar nitrile group with a less polar, volatile ester group, making the molecule more amenable to GC analysis. research-solution.comgcms.cz The process generally involves acid-catalyzed alcoholysis. Several methods exist for converting nitriles to esters, often requiring strong acid catalysts and heat. sinica.edu.tw For instance, heating a nitrile in an alcohol with a catalyst like boron trifluoride etherate can achieve a one-pot conversion to the corresponding ester. researchgate.net Another approach involves using chlorotrimethylsilane (B32843) (TMSCl) and an alcohol, which generates HCl in situ to catalyze the reaction. sinica.edu.tw

The Pinner reaction is a classic method that converts nitriles into esters, proceeding through an intermediate imino ester salt which is then hydrolyzed. commonorganicchemistry.comvaia.com This highlights that the conversion is a well-established chemical transformation applicable to a wide range of aliphatic and aromatic nitriles. commonorganicchemistry.com

Interactive Table: Methods for Converting Nitriles to Esters

| Method | Reagents | Conditions | Notes | Typical Yield |

|---|---|---|---|---|

| Acid-Catalyzed Alcoholysis | Alcohol (e.g., Methanol), Strong Mineral Acid (e.g., H₂SO₄, HCl) | Heating | A common, straightforward method for converting nitriles to esters. google.com | High |

| BF₃·Et₂O Promotion | Boron trifluoride etherate, Alcohol | Heating | Achieves a one-pot transformation of nitriles to esters. researchgate.net | High |

| TMSCl-Mediated Conversion | Trimethylchlorosilane (TMSCl), Alcohol, Water | Heating (e.g., 50°C) | Generates HCl in situ for catalysis, avoiding the use of gaseous HCl. sinica.edu.tw | Satisfactory to High |

| Polyphosphate Ester Method | Polyphosphate ester, Methanol (B129727) | Heating (120-150°C) | Converts alkyl and aromatic nitriles to methyl esters in a single step. researchgate.net | High |

Trimethylsilyl (TMS) Derivatization

Silylation is one of the most common derivatization techniques in GC analysis, designed to replace active hydrogen atoms (found in -OH, -NH, -SH groups) with a nonpolar trimethylsilyl (TMS) group. weber.huwordpress.com This dramatically increases the volatility and thermal stability of polar analytes. researchgate.net While the nitrile functional group of Heptadec-16-enenitrile does not have an active hydrogen and is not directly targeted by silylation, this technique is highly relevant when analyzing complex samples where Heptadec-16-enenitrile may coexist with related metabolites containing hydroxyl or carboxyl groups (e.g., hydroxy fatty acids, fatty acids).

In such scenarios, silylating the entire sample extract with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) ensures that all amenable compounds are made volatile for GC-MS analysis. gcms.czwordpress.com This allows for the simultaneous analysis of Heptadec-16-enenitrile and its potential metabolic precursors or related compounds in a single chromatographic run. Failure to derivatize co-eluting polar compounds could lead to poor chromatographic resolution and contamination of the analytical system.

Interactive Table: Common Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Groups | Key Features |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Highly reactive and versatile reagent; byproducts are volatile and do not interfere with chromatography. gcms.czwordpress.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | The most volatile of the TMS-acetamides, offering excellent chromatographic properties. |

| N-trimethylsilylimidazole | TMSI | -OH, Amides | The strongest silylating agent for hydroxyl groups; does not react with non-hindered amines or ketones. wordpress.com |

| Trimethylchlorosilane | TMCS | Catalyst | Often added as a catalyst (e.g., with BSTFA) to enhance the reactivity of silylating agents, especially for hindered groups. wordpress.com |

Extraction and Purification Methodologies from Complex Matrices

Isolating Heptadec-16-enenitrile from its native environment—be it plant tissue, microbial culture, or industrial byproduct—is a prerequisite for any analytical procedure. The goal is to separate the analyte from a multitude of other components, such as lipids, pigments, proteins, and polar metabolites, which can interfere with analysis. csic.es

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has largely replaced traditional liquid-liquid extraction for sample clean-up due to its efficiency, selectivity, reduced solvent consumption, and potential for automation. csic.es The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte or the impurities. aocs.org

For a relatively nonpolar compound like Heptadec-16-enenitrile, several SPE strategies can be employed:

Reversed-Phase SPE (RP-SPE): This is the most common mode, using a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (the sample solvent). Polar impurities pass through the cartridge while nonpolar compounds like Heptadec-16-enenitrile are retained. The analyte is then eluted with a nonpolar solvent. aocs.org

Normal-Phase SPE (NP-SPE): This mode uses a polar stationary phase (e.g., silica, alumina) and a nonpolar mobile phase. It is useful for separating Heptadec-16-enenitrile from even less polar compounds, such as waxes or sterol esters, which would elute first. csic.es

π-π Interaction SPE: The presence of the double bond in Heptadec-16-enenitrile allows for unique π-π interactions. Sorbents like hypercrosslinked polystyrene or graphitized carbon can selectively retain unsaturated compounds from fatty or nonpolar matrices, offering a high degree of selectivity that is not achievable with standard alkyl-bonded phases. chromatographyonline.com This can be particularly advantageous for isolating it from complex lipid extracts containing saturated analogues.

Interactive Table: SPE Sorbents for Extracting Long-Chain Unsaturated Compounds

| SPE Phase | Mechanism | Matrix Application | Elution Solvents |

|---|---|---|---|

| Octadecyl (C18) | Reversed-Phase (Hydrophobic) | Aqueous samples, polar extracts | Methanol, Acetonitrile, Hexane/Ethyl Acetate (B1210297) |

| Silica Gel (Si) | Normal-Phase (Adsorption) | Nonpolar extracts (e.g., Hexane) | Solvents of increasing polarity (e.g., Hexane -> Diethyl Ether -> Ethyl Acetate) |

| Polystyrene-Divinylbenzene (PS-DVB) | Reversed-Phase & π-π Interactions | Aqueous and nonpolar samples, fatty matrices | Acetonitrile, Methanol, Ethyl Acetate |

| Graphitized Carbon Black (GCB) | Reversed-Phase & π-π Interactions | Samples containing pigments and unsaturated compounds | Toluene/Acetonitrile, Dichloromethane/Methanol |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a powerful and environmentally friendly alternative to traditional solvent extraction. researchgate.net It utilizes a fluid above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. unipd.it Supercritical carbon dioxide (scCO₂) is the most commonly used fluid because it is non-toxic, non-flammable, inexpensive, and easily removed from the extract. researchgate.netnih.gov

scCO₂ is an excellent solvent for nonpolar to moderately polar compounds, making it ideal for extracting lipids and related molecules like Heptadec-16-enenitrile. researchgate.netspringernature.com The selectivity of the extraction can be precisely controlled by adjusting the temperature and pressure, which alters the density and solvating power of the scCO₂. For compounds with some polarity, the efficiency of scCO₂ can be significantly increased by adding a small amount of a polar modifier, such as methanol or ethanol. nih.gov This technique is particularly suitable for extracting thermally sensitive compounds as it can be performed at relatively low temperatures (e.g., 40-60°C). unipd.it

Interactive Table: Example SFE Parameters for Lipid-Related Compounds

| Matrix | Target Compounds | Pressure (bar) | Temperature (°C) | Modifier |

|---|---|---|---|---|

| Flixweed Seed | Fatty Acids, Essential Oils | 355 | 65 | Methanol (150 µL) nih.gov |

| Microalgae | Lipids / Fatty Acids | 200 - 400 | 40 - 60 | None or Ethanol |

| Rocket Leaves | Fatty Acids, Glucosinolates | >74 | >31 | CO₂ only unipd.it |

| Various Seeds | Seed Oils | 250 - 500 | 40 - 80 | CO₂ only |

Concluding Perspectives and Future Trajectories in Heptadec 16 Enenitrile Research

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the industrial importance of fatty nitriles as precursors to amines, surfactants, and polymers, significant gaps in our fundamental understanding and practical application of specific compounds like Heptadec-16-enenitrile persist. tue.nlsemanticscholar.orgnih.gov

A primary knowledge gap is the limited availability of detailed physicochemical and toxicological data for many long-chain unsaturated nitriles. While the toxicity of some aliphatic nitriles has been studied, it is often linked to the potential release of cyanide, with unsaturated nitriles showing different toxic profiles from saturated ones. nih.gov The specific toxicological and metabolic fate of a molecule with a terminal double bond and a long aliphatic chain like Heptadec-16-enenitrile is largely uncharted territory.

Furthermore, the full scope of its reactivity and potential applications remains unexplored. While it is known that nitriles can be converted into amines, amides, and carboxylic acids, the influence of the terminal double bond in Heptadec-16-enenitrile on these transformations, and the properties of the resulting products, are not well-documented. journals.co.za This terminal unsaturation offers a reactive site for a variety of chemical modifications, such as epoxidation, polymerization, or metathesis reactions, opening avenues for the synthesis of novel difunctional long-chain molecules that could serve as unique monomers for advanced polymers. acs.org

The natural occurrence of long-chain aliphatic nitriles has been identified in some bacteria and plants, where they can exhibit antimicrobial properties. mdpi.com However, the biosynthetic pathways leading to these compounds are not fully elucidated, and it is unknown whether Heptadec-16-enenitrile or similar structures exist in nature. mdpi.com Investigating its potential natural sources could reveal novel enzymatic pathways for its synthesis.

Finally, while the synthesis of fatty nitriles from fatty acids is an established industrial process, there is a continuous drive to develop more sustainable and efficient methods. tue.nlacs.org Research into the fundamental thermodynamics and kinetics of these reactions is ongoing, and alternative, greener routes such as transnitrilation are being explored to avoid the use of harsh reagents like ammonia (B1221849). tue.nltue.nl The application of these novel synthetic approaches to a specific substrate like heptadec-16-enoic acid (the precursor to Heptadec-16-enenitrile) has not been systematically studied.

Potential for Interdisciplinary Research Collaborations

The unique bifunctional nature of Heptadec-16-enenitrile, possessing both a reactive nitrile group and a terminal double bond on a long aliphatic backbone, makes it an ideal candidate for interdisciplinary research.

Polymer and Materials Science: The terminal double bond allows for polymerization or its use as a co-monomer, while the nitrile group can enhance properties like adhesion, thermal stability, or serve as a site for further modification of the polymer. researchgate.netresearchgate.net Collaborations between organic chemists and polymer scientists could lead to the development of novel polymers with tailored properties. For instance, nitrile-functionalized polymers are being explored for applications in solid polymer electrolytes for batteries and as materials with specific gas transport properties. researchgate.netacs.org The long aliphatic chain of Heptadec-16-enenitrile could impart flexibility and hydrophobicity to such materials.

Biochemistry and Biotechnology: The potential antimicrobial properties of long-chain nitriles invite collaboration with microbiologists and biochemists to screen Heptadec-16-enenitrile for biological activity. mdpi.com Furthermore, the field of biocatalysis offers a green and highly selective alternative for both the synthesis and transformation of nitriles. csir.co.zanih.gov Research into nitrile-degrading enzymes like nitrilases and nitrile hydratases could be applied to the synthesis of valuable derivatives from Heptadec-16-enenitrile. journals.co.zacsir.co.za Conversely, exploring the use of aldoxime dehydratases presents a cyanide-free route to synthesize the nitrile itself. researchgate.netresearchgate.net

Astrobiology and Prebiotic Chemistry: Nitriles are considered key molecules in the context of the origin of life, with hydrogen cyanide being a central precursor for the formation of nucleobases. chalmers.se The study of the formation and reactivity of long-chain unsaturated nitriles under simulated extraterrestrial conditions, such as on Titan, is an active area of research. nih.gov Heptadec-16-enenitrile could serve as a model compound in such studies to understand the potential for complex organic molecule formation in planetary atmospheres.

Emerging Trends and Technological Advancements in Nitrile Chemistry

The broader field of nitrile chemistry is currently experiencing significant innovation, with several emerging trends and technological advancements that will undoubtedly impact the future study of Heptadec-16-enenitrile.

Sustainable Synthesis: There is a strong trend towards developing greener and more sustainable methods for nitrile synthesis to replace traditional methods that often rely on toxic cyanide reagents.

Biocatalysis: The use of enzymes such as aldoxime dehydratases provides a cyanide-free pathway to nitriles from readily available aldehydes. semanticscholar.orgresearchgate.netresearchgate.net Nitrilases and nitrile hydratases are also being employed for the selective hydrolysis of nitriles to amides and carboxylic acids under mild, aqueous conditions. journals.co.zacsir.co.zanih.gov

Electrosynthesis: Electrochemical methods are emerging as a sustainable approach to nitrile synthesis, often proceeding under mild conditions with high selectivity. rsc.org This includes the direct conversion of primary alcohols and ammonia into nitriles. rsc.org

Advanced Catalysis: Modern catalytic methods are continuously improving the efficiency and scope of nitrile synthesis.

Flow Chemistry: The use of continuous flow reactors is enhancing the safety and efficiency of nitrile synthesis, allowing for better control over reaction parameters and easier scale-up.

Novel Catalysts: The development of new transition metal catalysts and organocatalysts is leading to higher yields, milder reaction conditions, and a broader substrate scope for cyanation reactions.

Advanced Analytical Techniques: The ability to detect and characterize nitriles, especially in complex mixtures, is crucial for both fundamental research and industrial applications.

Chromatography: Advancements in liquid chromatography (LC) and gas chromatography (GC), particularly when coupled with high-resolution mass spectrometry (HRMS), are enabling the detailed analysis and purification of nitriles from complex matrices. tandfonline.comnih.govmdpi.com

Spectroscopy: While infrared spectroscopy remains a key tool for identifying the nitrile functional group, techniques like mass spectrometry are essential for structure elucidation, with specific fragmentation patterns aiding in the identification of different classes of nitriles. researchgate.netresearchgate.netuni-saarland.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.